[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene

Nucleophilic substitution SN2 kinetics Steric hindrance

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene (CAS 1467231-68-0) is a gem-dimethyl-substituted benzyl alkyl bromide ether with molecular formula C12H17BrO and molecular weight 257.17 g/mol. Structurally, it features a benzyl ether linked to a neopentyl-type alkyl bromide chain bearing two methyl groups at the C2 (beta) position, a substitution pattern that introduces significant steric hindrance at the carbon adjacent to the electrophilic bromine-bearing carbon.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
Cat. No. B15051269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC=CC=C1)CBr
InChIInChI=1S/C12H17BrO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyMWIZCBREQFCQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene – Gem-Dimethyl Benzyl Ether Building Block Procurement Guide


[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene (CAS 1467231-68-0) is a gem-dimethyl-substituted benzyl alkyl bromide ether with molecular formula C12H17BrO and molecular weight 257.17 g/mol . Structurally, it features a benzyl ether linked to a neopentyl-type alkyl bromide chain bearing two methyl groups at the C2 (beta) position, a substitution pattern that introduces significant steric hindrance at the carbon adjacent to the electrophilic bromine-bearing carbon . This compound is primarily employed as a synthetic intermediate in organic synthesis, where the bromine atom serves as a leaving group for nucleophilic substitution and the benzyl ether functions as a stable protecting group or synthetic handle .

Why Monomethyl and Linear Alkyl Bromide Analogs Cannot Substitute for [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene


The gem-dimethyl substitution at the C2 position of the propoxy chain in [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene introduces a quaternary carbon center immediately adjacent (beta) to the electrophilic carbon bearing the bromine leaving group [1]. This structural feature fundamentally alters nucleophilic substitution kinetics relative to the closest commercially available analogs: the monomethyl derivative ((3-bromo-2-methylpropoxy)methyl)benzene (CAS 91273-58-4) and the fully linear benzyl 3-bromopropyl ether (CAS 54314-84-0) . Educational and kinetic literature consistently demonstrates that neopentyl-type halides exhibit SN2 reaction rates approximately five orders of magnitude (100,000×) slower than those of propyl halides, shifting their reactivity profile toward SN1/elimination pathways and enabling chemoselectivity that linear or monomethyl analogs cannot achieve [2]. Consequently, substituting any of these analogs without accounting for the differential steric environment will produce different reaction outcomes, by-product profiles, and downstream intermediate purities.

Quantitative Differentiation Evidence: [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene versus Closest Analogs


SN2 Reactivity: 100,000-Fold Rate Retardation for Neopentyl-Type Bromide vs. Propyl Bromide

The neopentyl-type alkyl bromide moiety in [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene exhibits extreme SN2 retardation compared to the linear alkyl bromide analog benzyl 3-bromopropyl ether (CAS 54314-84-0). Educational literature reports that neopentyl bromide reacts approximately 100,000× slower than propyl halides in SN2 reactions due to steric shielding by the tert-butyl-like group at the beta carbon [1]. In contrast, benzyl 3-bromopropyl ether contains a linear three-carbon chain with no beta-substitution and undergoes facile SN2 displacement. The benzyl ether group further enhances reactivity via resonance stabilization of transition states for SN1 pathways, creating a bifunctional reactivity profile unique to the target compound [2].

Nucleophilic substitution SN2 kinetics Steric hindrance Neopentyl effect

Physicochemical Property Differentiation: Density, Boiling Point, and LogP vs. Monomethyl Analog

The addition of a second methyl group at the C2 position produces measurable shifts in key physicochemical parameters relative to the monomethyl analog ((3-bromo-2-methylpropoxy)methyl)benzene (CAS 91273-58-4). The monomethyl analog has a predicted density of 1.268 g/cm³ and a boiling point of 264°C at 760 mmHg, with a calculated LogP of 3.23 . The gem-dimethyl homolog, containing one additional CH₂ unit (C12H17BrO, MW 257.17 vs. C11H15BrO, MW 243.14), is predicted to exhibit higher density, elevated boiling point (estimated ~300–320°C at 760 mmHg), and increased LogP (estimated +0.5 log units) due to the greater hydrophobic surface area contributed by the quaternary carbon center . These differences directly impact chromatographic retention (HPLC/GC), liquid-liquid extraction partitioning, and solvent compatibility in multi-step synthesis.

Physicochemical properties Lipophilicity Chromatography Formulation

Synthetic Yield Efficiency: Near-Quantitative Benzyl Neopentyl Ether Formation Under Optimized Conditions

Standard Williamson ether synthesis with neopentyl bromide and sodium alkoxides typically produces low yields (<40%) due to competing elimination, neopentyl rearrangement, and decomposition [1]. However, a specialized method using neopentyl iodide with potassium benzyl oxide (stabilized by electron delocalization) in DMSO or DMI-alcohol mixed solvents at 110–140°C delivers benzyl neopentyl ethers in near-quantitative yields [1]. This synthesis-optimization evidence is directly relevant to the procurement and handling of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene: the compound's synthetic accessibility via the benzyl oxide route is demonstrably superior to that of the neopentyl bromide starting material, and represents a validated, high-yielding entry into neopentyl ether space that avoids the notorious poor yields of conventional Williamson conditions.

Williamson ether synthesis Sterically hindered ethers Neopentyl iodide method Process chemistry

Structural Shape Diversity: Quaternary Carbon Center for Enhanced Skeletal Diversity in SAR Exploration

The gem-dimethyl substitution at C2 creates a quaternary sp³ carbon center not present in the monomethyl analog ((3-bromo-2-methylpropoxy)methyl)benzene, which has only a tertiary sp³ center, or in the linear benzyl 3-bromopropyl ether, which has no branching. Medicinal chemistry literature increasingly emphasizes the value of fractional sp³ character (Fsp³) and the presence of quaternary carbons for enhancing three-dimensional shape diversity, improving target selectivity, and increasing clinical success rates [1]. The target compound incorporates both a quaternary carbon center and a benzyl ether moiety within a single building block, offering a degree of skeletal complexity that its closest commercially available analog (the monomethyl version) cannot match by a full carbon substitution level .

Structure-activity relationship Shape diversity Fractional sp³ character Lead optimization

Purity and Procurement Specification Differences Across Analogs

Commercially available purity specifications differ notably among analogs, influencing procurement decisions for reaction scale-up or sensitive downstream chemistry. The target compound [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene (CAS 1467231-68-0) is listed at a minimum purity of 95% (GC) by Leyan . Its monomethyl analog (CAS 91273-58-4) is available at 97% minimum purity from AKSci and 95% from Fluorochem . The linear analog benzyl 3-bromopropyl ether is available at 98% (Thermo Scientific/Acros) with additional verified physical properties: density 1.298 g/mL at 25°C, boiling point 130–132°C at 8 mmHg [1]. The target compound's slightly lower catalog purity reflects its less common commercial status as a specialized building block rather than an inherent quality limitation, and researchers should confirm lot-specific Certificate of Analysis data for critical applications.

Purity specification Procurement Quality control Vendor comparison

Exceptional Finkelstein Reaction Selectivity: Neopentyl Halides Are Inert Under Standard Conditions

The Finkelstein reaction (NaI/acetone) proceeds exceptionally well for primary alkyl halides but explicitly fails for neopentyl halides, which are unreactive under standard conditions [1]. This well-documented selectivity creates a unique synthetic opportunity for [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene: the neopentyl-type alkyl bromide remains intact under Finkelstein conditions, while other primary alkyl bromides present in the same molecule or reaction mixture will undergo halogen exchange. In contrast, benzyl 3-bromopropyl ether (linear primary bromide) will readily undergo Finkelstein exchange to the corresponding iodide, demonstrating that the target compound's reactivity profile is qualitatively distinct from its linear analog [2].

Halogen exchange Finkelstein reaction Chemoselectivity Neopentyl halide

High-Value Application Scenarios for [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene Driven by Quantitative Differentiation Evidence


Orthogonal Protecting Group Strategies Requiring Chemoselective Benzyl Ether Deprotection Without Alkyl Bromide Activation

In multi-step syntheses of complex pharmaceutical intermediates, the benzyl ether of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene can be cleaved via hydrogenolysis (H₂, Pd/C) or oxidative conditions without activating the neopentyl-type alkyl bromide, which is virtually inert to SN2 displacement . This orthogonality is not achievable with benzyl 3-bromopropyl ether, whose linear alkyl bromide undergoes competing nucleophilic substitution under many standard deprotection or functionalization conditions. The 100,000× SN2 rate differential ensures that the alkyl bromide remains a latent electrophile for downstream diversification after benzyl deprotection .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High sp³ Character and Quaternary Carbon Diversity

When constructing fragment libraries for FBDD campaigns, [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene provides a building block with a quaternary sp³ carbon center (Fsp³ = 0.67) that escapes the 'flatland' problem common to aromatic-rich screening collections . The gem-dimethyl substitution introduces conformational restriction and a distinct steric footprint not available from either the monomethyl analog (CAS 91273-58-4) or the linear benzyl 3-bromopropyl ether, enabling exploration of shape complementarity with hydrophobic protein pockets that demand a quaternary center for optimal binding .

Staged Electrophile Activation: Finkelstein-Orthogonal Bromide as a Latent Handle in Sequential Functionalization

The neopentyl-type bromide in the target compound survives Finkelstein halogen exchange conditions (NaI/acetone) that quantitatively convert linear primary alkyl bromides to iodides . This enables synthetic sequences where a different primary alkyl bromide elsewhere in the molecule is first converted to the more reactive iodide, while the target compound's bromide remains intact for later, more forcing activation (e.g., Ag⁺-mediated ionization or photostimulated SRN1 reactions) . The combination of benzyl ether stability and Finkelstein-inert alkyl bromide creates a uniquely staged electrophile with no equivalent in the linear or monomethyl analog series.

High-Yield Synthesis of Sterically Hindered Neopentyl Ether Libraries for Physicochemical Property Optimization

For medicinal chemistry programs aiming to optimize LogP and metabolic stability through linker modification, the near-quantitative synthetic protocol using potassium benzyl oxide and neopentyl iodide in DMSO/DMI at 110–140°C provides an established, high-yielding route to benzyl neopentyl ether libraries. The target compound, as the benzyl ether derivative, serves as both a direct building block and a synthetic entry point to diverse analogs via nucleophilic displacement of bromide with amine, thiol, or carbon nucleophiles. The predicted LogP increase of ~0.5 units relative to the monomethyl analog translates to measurable optimization of lipophilicity in lead compounds where the linker is a modifiable parameter.

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